molecular formula C18H18N4O3S B4988329 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide

5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide

Cat. No. B4988329
M. Wt: 370.4 g/mol
InChI Key: IOMRSNAVNFMKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, also known as PMS-601, is a chemical compound that has been studied for its potential use in treating various diseases.

Mechanism of Action

5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide works by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease progression. Specifically, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide inhibits the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these enzymes, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide can disrupt the signaling pathways that promote disease progression and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on disease progression, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to increase the expression of antioxidant enzymes, which can help protect cells from oxidative damage. 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has also been shown to decrease the production of inflammatory cytokines, which can help reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide in lab experiments is its specificity for certain enzymes and signaling pathways. This can help researchers target specific disease pathways and minimize off-target effects. However, one limitation of using 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide is its potential toxicity, which can limit its use in certain experimental models.

Future Directions

There are several potential future directions for research on 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide. One direction is to explore its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another direction is to investigate its potential use in other disease models, such as neurodegenerative diseases or autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide and its potential toxicity in different experimental models.
In conclusion, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide is a chemical compound that has shown promise in treating various diseases. Its specificity for certain enzymes and signaling pathways makes it an attractive target for drug development. However, further research is needed to fully understand its potential therapeutic effects and limitations.

Synthesis Methods

The synthesis of 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 3-amino-6-bromo-pyridazine in the presence of a base. The resulting intermediate is then reacted with 4-methoxyaniline to produce 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide.

Scientific Research Applications

5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, 5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

5-[6-(4-methoxyanilino)pyridazin-3-yl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12-3-4-13(11-17(12)26(19,23)24)16-9-10-18(22-21-16)20-14-5-7-15(25-2)8-6-14/h3-11H,1-2H3,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMRSNAVNFMKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)OC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{6-[(4-Methoxyphenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide

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